

# What is the chemical structure of Epicochlioquinone A?

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Compound of Interest		
Compound Name:	Epicochlioquinone A	
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# An In-Depth Technical Guide to Epicochlioquinone A

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Epicochlioquinone A** is a naturally occurring meroterpenoid belonging to the cochlioquinone class of compounds. Isolated from the fermentation broth of Stachybotrys bisbyi, it has garnered significant interest within the scientific community for its notable biological activities, particularly its potent and selective inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Epicochlioquinone A**. Detailed experimental protocols for its isolation and key biological assays are presented, alongside a discussion of its potential mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

### **Chemical Structure and Identification**

**Epicochlioquinone A** is an organic heterotetracyclic compound with a complex stereochemistry. Its structure was elucidated through extensive spectroscopic analysis,







including NMR and X-ray crystallography[1]. It is a stereoisomer of the previously identified cochlioquinone A[1].

The core structure is a pyrano[3,2-a]xanthene-8,11-dione. Key substitutions include a 2-hydroxypropan-2-yl group at position 3, a hydroxy group at position 12, methyl groups at positions 6a and 12b, and a 3-(acetyloxy)-4-methylhexan-2-yl moiety at position 9[2].

Table 1: Chemical Identifiers for **Epicochlioquinone A** 



Identifier	Value	Reference
IUPAC Name	Pyrano[3,2-a]xanthene-8,11-dione, 9-[(1S,2R,3S)-2-(acetyloxy)-1,3-dimethylpentyl]-1,2,3,4a,5,6,6a,12,12a,12b-decahydro-12-hydroxy-3-(1-hydroxy-1-methylethyl)-6a,12b-dimethyl-,(3R,4aR,6aS,12S,12aS,12bR)-	
CAS Number	147384-57-4	[2]
Molecular Formula	C30H44O8	[2]
Molecular Weight	532.67 g/mol	[2]
SMILES	C[C@@]12[C@]3([H]) INVALID-LINKINVALID- LINK=O)INVALID-LINK CC)=O) [C@H]3O">C@@(CC[C@@]1 ([H])OINVALID-LINKC(C) (O)C)C	
InChl	InChI=1S/C30H44O8/c1-9- 15(2)25(36-17(4)31)16(3)18- 14-19(32)22-24(34)27- 29(7)12-10-20(28(5,6)35)37- 21(29)11-13-30(27,8)38- 26(22)23(18)33/h14-16,20- 21,24-25,27,34-35H,9-13H2,1- 8H3/t15-,16-,20+,21+,24+,25+, 27+,29-,30-/m0/s1	

## **Physicochemical Properties**

The physicochemical properties of **Epicochlioquinone A** are crucial for its handling, formulation, and pharmacokinetic profiling. While experimentally determined data for some



properties are limited, predicted values provide useful estimates.

Table 2: Physicochemical Data for Epicochlioquinone A

Property	Value	Notes	Reference
Boiling Point	638.8 ± 55.0 °C	Predicted	[2]
Density	1.21 ± 0.1 g/cm <sup>3</sup>	Predicted	[2]
рКа	11.57 ± 0.70	Predicted	[2]

### **Biological Activity and Quantitative Data**

**Epicochlioquinone A** exhibits significant inhibitory activity against ACAT, an enzyme responsible for the esterification of cholesterol. This inhibition is a key target for the development of anti-atherosclerotic drugs.

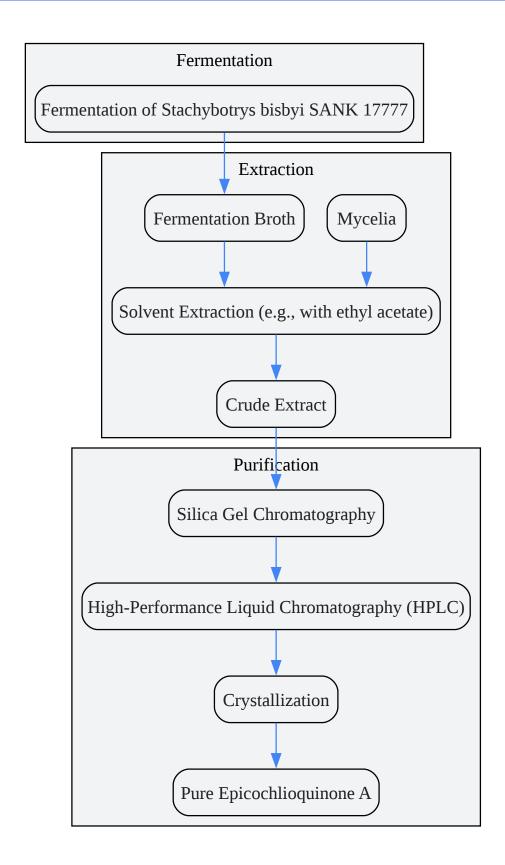
Table 3: In Vitro and In Vivo Activity of Epicochlioquinone A

Assay	Target/Model	Result	Reference
ACAT Inhibition	Rat liver microsomes	IC <sub>50</sub> = 1.7 μM	[1][2][3]
LCAT Inhibition	Plasma lecithin cholesterol acyltransferase	IC50 = 15.8 μM	[2][3]
Cholesterol Absorption	Rats (in vivo)	50% inhibition at 75 mg/kg	[1][2][3]

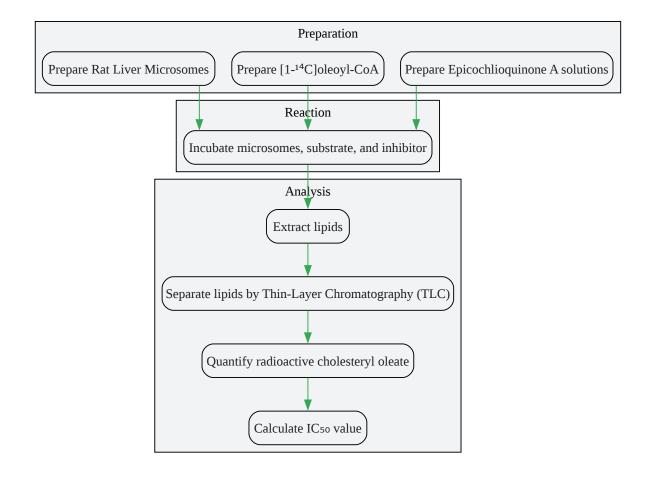
# Experimental Protocols Isolation of Epicochlioquinone A from Stachybotrys bisbyi

The following is a generalized protocol based on the initial discovery of **Epicochlioquinone A**[1].

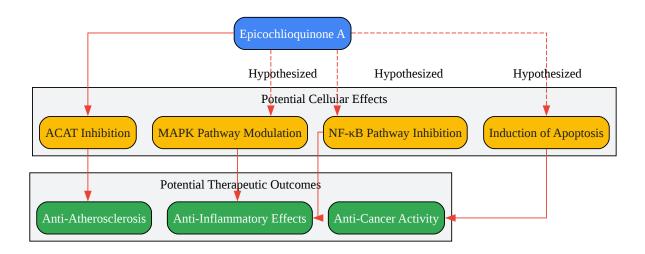












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